Benz(a)anthracene, 5-fluoro-12-methyl-

Description

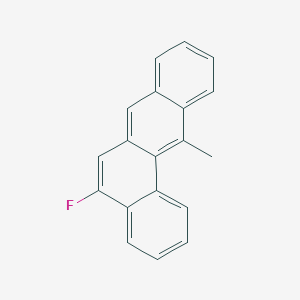

Benz(a)anthracene, 5-fluoro-12-methyl-, is a fluorinated polycyclic aromatic hydrocarbon (PAH) derivative of benz(a)anthracene (BA). Its structure includes a fluorine atom at the 5-position and a methyl group at the 12-position (Figure 1). Unlike its parent compound BA—a known environmental carcinogen classified as IARC Group 2B—the 5-fluoro-12-methyl derivative exhibits distinct biological properties due to its substitution pattern. For example, hydrolysis of 7-acetoxymethyl-5-fluoro-12-methylbenz(a)anthracene (compound 11) yields 5-fluoro-7-hydroxymethyl-12-methylbenz(a)anthracene (compound 12), which lacks significant carcinogenic activity .

Properties

CAS No. |

2793-07-9 |

|---|---|

Molecular Formula |

C19H13F |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

5-fluoro-12-methylbenzo[a]anthracene |

InChI |

InChI=1S/C19H13F/c1-12-15-7-3-2-6-13(15)10-14-11-18(20)16-8-4-5-9-17(16)19(12)14/h2-11H,1H3 |

InChI Key |

HFDOUUJZAVAVDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C3=CC=CC=C3C(=CC2=CC4=CC=CC=C14)F |

Origin of Product |

United States |

Preparation Methods

Fluorination and Methylation Approaches

- Selective Fluorination : Fluorine atoms are typically introduced via electrophilic fluorination reagents or by halogen exchange reactions on pre-functionalized anthracene intermediates. The position-specific fluorination at the 5-position requires regioselective control, often achieved by directing groups or precursor design.

- Methyl Group Introduction : Methyl substituents at the 12-position can be introduced through alkylation reactions on anthracene intermediates or by using methyl-substituted starting materials in cyclotrimerization or coupling steps.

Alternative Synthetic Routes

- Friedel–Crafts Cyclization : Acid-catalyzed intramolecular cyclization of diarylmethanol or diarylmethane intermediates bearing fluorine and methyl substituents can yield substituted anthracenes under mild conditions.

- Suzuki–Miyaura Coupling : Cross-coupling of halogenated naphthalene derivatives with boronic acids bearing methyl or fluorine substituents, followed by ring-closing metathesis, can construct the benzo[a]anthracene framework with precise substitution.

Data Table: Summary of Key Preparation Methods

| Methodology | Key Reagents/Catalysts | Reaction Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Cobalt/Nickel-catalyzed [2+2+2] Cyclotrimerization | Bis(propargyl)benzenes, alkynes, Co catalyst | Microwave-assisted, mild heating | 61–85 | Efficient for halogenated and alkylated anthracenes; followed by DDQ oxidation |

| Friedel–Crafts Intramolecular Cyclization | Acid catalysts (e.g., BF3·H2O, CF3SO3H) | Room temperature to reflux | 30–80 | Suitable for diarylmethanol intermediates; mild conditions preserve sensitive groups |

| Suzuki–Miyaura Coupling + Ring-Closing Metathesis | Pd catalyst, boronic acids, Grubbs II catalyst | Multi-step, moderate temperatures | 43–85 | Enables precise substitution; useful for benzo[a]anthracene skeleton construction |

| Electrophilic Fluorination | Selectfluor, NFSI, or halodesilylation reagents | Controlled temperature, inert atmosphere | Variable | Regioselective fluorination critical for 5-position substitution |

Research Findings and Considerations

- The regioselectivity of fluorine and methyl group introduction is crucial and often controlled by precursor design and choice of catalyst.

- Microwave-assisted cyclotrimerization enhances reaction rates and yields for anthracene derivatives.

- The oxidation/aromatization step using DDQ or Bi(OTf)3/O2 systems is essential to achieve the fully aromatic anthracene structure.

- Mild acid-catalyzed cyclizations allow for the preservation of acid-sensitive groups and provide moderate to good yields.

- The choice of solvent and reaction atmosphere (e.g., inert gas, oxygen) significantly affects the outcome and purity of the final product.

- Fluorinated anthracene derivatives like 5-fluoro-12-methylbenz(a)anthracene exhibit altered biological interactions and environmental behavior compared to non-fluorinated analogs, making precise synthetic control important for research and applications.

Scientific Research Applications

Chemical Structure and Synthesis

Benz(a)anthracene, 5-fluoro-12-methyl- is characterized by a complex arrangement of fused aromatic rings, with a fluorine atom and a methyl group incorporated into its structure. The chemical formula for this compound is . The synthesis of this compound can be achieved through several methods, including:

- Fluorination of Benz(a)anthracene : This method involves the introduction of fluorine into the benz(a)anthracene structure, which alters its chemical properties and biological interactions.

- Methylation Reactions : The addition of methyl groups can be performed using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.

Biological Activities

Research has indicated that benz(a)anthracene, 5-fluoro-12-methyl- exhibits significant biological activity, particularly in relation to its carcinogenic potential. Studies have shown that modifications such as fluorination can influence the binding affinities of these compounds with biological targets like DNA and proteins involved in metabolic pathways.

Carcinogenicity

Benz(a)anthracene itself is known for its carcinogenic properties, particularly linked to tobacco smoke exposure. The introduction of a fluorine atom may alter its metabolic activation pathways, potentially affecting its carcinogenicity. Case studies have indicated that derivatives of benz(a)anthracene can form DNA adducts, which are critical in understanding the mechanisms by which these compounds induce cancer.

| Compound | Key Characteristics | Carcinogenic Potential |

|---|---|---|

| Benz(a)anthracene | Parent compound; highly carcinogenic | Yes |

| Benz(a)anthracene, 5-fluoro-12-methyl- | Fluorinated derivative; altered interactions | Potentially modified |

| 7-Methylbenz[a]anthracene | Known for forming DNA adducts | Yes |

Environmental Applications

Due to its persistence and bioaccumulation potential, benz(a)anthracene, 5-fluoro-12-methyl- is also studied within environmental contexts. It is often analyzed in relation to:

- Pollution Monitoring : As a PAH, it serves as an indicator for environmental contamination from fossil fuel combustion and other industrial processes.

- Bioremediation Studies : Research into microbial degradation pathways for PAHs includes investigations into how modified compounds like benz(a)anthracene, 5-fluoro-12-methyl- interact with microbial communities.

Case Studies

- DNA Adduct Formation : A study conducted on mice exposed to benz(a)anthracene derivatives demonstrated significant formation of DNA adducts. This research utilized advanced analytical techniques such as -postlabeling to quantify adduct levels, providing insights into the compound's carcinogenic mechanisms .

- Metabolism by Fungi : Research on the filamentous fungus Cunninghamella elegans revealed metabolic pathways for benz(a)anthracene derivatives. This study highlighted how environmental organisms can transform PAHs into less harmful metabolites, suggesting potential bioremediation applications .

- Urinary Metabolite Studies : Investigations into urinary metabolites of PAHs among workers exposed to complex mixtures have shown correlations between exposure levels and the formation of specific metabolites related to benz(a)anthracene .

Mechanism of Action

The mechanism of action of Benz(a)anthracene, 5-fluoro-12-methyl- involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This interaction can lead to mutations and has been studied for its potential carcinogenic effects. The compound may also interact with enzymes and receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7,12-Dimethylbenz(a)anthracene (DMBA)

- Structure : Methyl groups at positions 7 and 12.

- Carcinogenicity: DMBA is a potent carcinogen, inducing tumors in mouse skin and mammary glands via metabolic activation to bay-region diol-epoxides (e.g., 1,2,3,4-tetrahydrodiol-1,2-epoxide) .

- Metabolism : Mouse embryo cells and rat liver microsomes metabolize DMBA to DNA-binding intermediates, primarily through epoxidation of the 1,2,3,4-ring .

- Key Difference: In contrast, 5-fluoro-12-methylbenz(a)anthracene shows negligible carcinogenicity, suggesting that fluorine substitution at position 5 disrupts metabolic activation pathways critical for tumor initiation .

12-Methylbenz(a)anthracene

- Structure : Methyl group at position 12 only (CAS 2422-79-9) .

- Carcinogenicity: Moderate activity compared to DMBA. The absence of a 7-methyl group reduces its potency, as the 7-position is critical for metabolic activation in DMBA .

- Metabolism : Likely involves hydroxylation at the 5- or 7-position, but specific pathways remain less characterized compared to DMBA.

Benz(a)anthracene (BA)

- Structure: No substituents.

- Carcinogenicity: Classified as IARC Group 2B due to evidence of carcinogenicity in animal models. Its metabolites (e.g., diol-epoxides) bind DNA and induce mutations .

- Metabolism: Activated via cytochrome P450-mediated oxidation to mutagenic diol-epoxides or quinones .

Benzo(a)pyrene (B(a)P)

- Carcinogenicity: High potency (IARC Group 1). Activated to bay-region diol-epoxides (e.g., 7,8-diol-9,10-epoxide), which form stable DNA adducts .

- Key Difference : The 5-fluoro substitution in 5-fluoro-12-methylbenz(a)anthracene likely prevents analogous bay-region epoxidation, reducing DNA-binding efficiency .

Data Table: Comparative Analysis of Key Compounds

Mechanistic Insights and Research Findings

- Role of Fluorine Substitution: The 5-fluoro group in 5-fluoro-12-methylbenz(a)anthracene sterically hinders enzymatic oxidation at adjacent positions, preventing formation of carcinogenic diol-epoxides. This contrasts with DMBA, where the 7-methyl group facilitates epoxidation .

- DNA Adduct Profiles : While DMBA forms adducts via 1,2,3,4-diol-epoxides, 5-fluoro-12-methylbenz(a)anthracene’s adducts (if any) are structurally distinct and less mutagenic, as shown by fluorescence spectral analysis .

- Inhibition Studies: The binding of 5-fluoro-12-methyl derivatives to DNA is inhibited by epoxide hydrolase inhibitors (e.g., trichloropropylene oxide), confirming the role of epoxide intermediates in non-carcinogenic pathways .

Q & A

Q. What are the recommended safety protocols for handling 5-fluoro-12-methyl-Benz(a)anthracene in laboratory settings?

Methodological Answer: Handling polycyclic aromatic hydrocarbons (PAHs) like 5-fluoro-12-methyl-Benz(a)anthracene requires stringent safety measures due to their carcinogenic and mutagenic properties. Key protocols include:

- Engineering Controls : Use Class I, Type B biological safety hoods during synthesis or handling to prevent aerosolization . Implement local exhaust ventilation for single-exposure scenarios and general ventilation for irritant control .

- Personal Protective Equipment (PPE) : Wear gloves (Polyvinyl Alcohol or Viton®), lab coats (DuPont Tyvek®), and eye protection. Ensure PPE is replaced daily and decontaminated before disposal .

- Storage : Store in airtight containers in cool, ventilated areas, away from oxidizers (e.g., peroxides, chlorates) .

- Emergency Measures : Provide eyewash stations, emergency showers, and HEPA-filtered vacuums for spills. Avoid dry sweeping to minimize dust .

Q. What analytical techniques are commonly employed to detect and quantify 5-fluoro-12-methyl-Benz(a)anthracene in environmental samples?

Methodological Answer: Detection and quantification rely on chromatographic and spectroscopic methods:

- Gas Chromatography (GC) : Use DB-5 or SE-52 columns with temperature ramps (e.g., 60°C to 280°C) for separation. Retention indices for PAHs like Benz(a)anthracene are ~8.069 min under similar conditions .

- High-Performance Liquid Chromatography (HPLC) : Pair with fluorescence detectors (excitation/emission at 290/430 nm) for enhanced sensitivity .

- Mass Spectrometry (MS) : Electron ionization (EI) at 70 eV provides fragmentation patterns for structural confirmation. Reference libraries (e.g., NIST) aid in peak identification .

- Quality Control : Validate methods using internal standards (e.g., deuterated PAHs) and spike-recovery tests to ensure precision (±15% RSD) .

Q. How is 5-fluoro-12-methyl-Benz(a)anthracene typically synthesized, and what are the critical reaction conditions?

Methodological Answer: While direct synthesis protocols are scarce for this derivative, analogous PAH synthesis strategies apply:

- Starting Material : Begin with Benz(a)anthracene. Introduce the methyl group via Friedel-Crafts alkylation using methyl chloride and AlCl₃ at 0–5°C .

- Fluorination : Use Selectfluor® or F₂ gas in anhydrous dichloromethane at 40°C for electrophilic substitution. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 9:1) .

- Purification : Recrystallize from ethanol or perform column chromatography (silica gel, gradient elution) to isolate the product. Yield optimization requires inert atmospheres (N₂/Ar) and controlled heating rates .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of 5-fluoro-12-methyl-Benz(a)anthracene while minimizing byproduct formation?

Methodological Answer: Yield optimization involves:

- Catalyst Screening : Test Lewis acids (e.g., BF₃, FeCl₃) for fluorination efficiency. For example, BF₃ increases regioselectivity at the 5-position by stabilizing transition states .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions. Compare yields in DMF vs. DCM to balance reactivity and selectivity .

- Byproduct Mitigation : Use quenching agents (e.g., NaHCO₃) post-fluorination to neutralize excess F₂. Analytical monitoring (e.g., GC-MS) identifies intermediates like di-fluorinated analogs for process adjustment .

- Case Study : A 2022 study on 7,12-dimethyl-Benz(a)anthracene achieved 78% purity via sequential alkylation/fluorination, emphasizing stoichiometric control (1:1.2 molar ratio of substrate:fluorinating agent) .

Q. What experimental strategies are effective in resolving contradictions between in vitro and in vivo carcinogenicity data for 5-fluoro-12-methyl-Benz(a)anthracene?

Methodological Answer: Discrepancies often arise from metabolic activation differences. Strategies include:

- Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) to identify reactive metabolites (e.g., dihydrodiols). Compare in vitro (Ames test) and in vivo (mouse skin painting) results .

- Dose-Response Analysis : Conduct subchronic exposure studies (e.g., 0.1–50 mg/kg in rodents) to establish thresholds. IARC guidelines note that 7,12-dimethyl derivatives show carcinogenicity at ≥10 mg/kg .

- Solvent Effects : Re-evaluate data using solvents like dodecane (co-carcinogenic) vs. toluene (inert). For example, dodecane increases tumorigenicity in mice by 40% compared to toluene .

Q. What methodological considerations are essential when designing studies to investigate the metabolic pathways of 5-fluoro-12-methyl-Benz(a)anthracene in mammalian systems?

Methodological Answer: Key considerations include:

- Isotopic Labeling : Synthesize ¹⁴C-labeled analogs to track hepatic metabolism. Administer intravenously (1–5 µCi/kg) to mice and collect bile for HPLC-radiodetection .

- Enzyme Inhibition : Use cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) in in vitro assays to identify primary metabolic routes .

- Tissue Distribution : Sacrifice animals at timed intervals (e.g., 15 min–24 hr post-dose) and quantify parent compound/metabolites in liver, lung, and adipose via LC-MS/MS .

- Data Validation : Cross-reference with databases like IARC (Vol. 32) to contextualize findings. For instance, Benz(a)anthracene forms five dihydrodiols in mammals, with 8,9-dihydrodiol being a key carcinogenic intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.